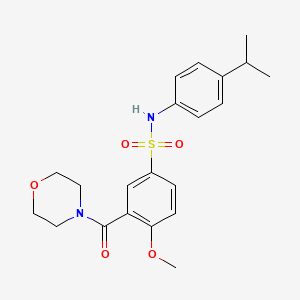
N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that is being studied for its potential therapeutic use in various diseases. It is a selective inhibitor of the enzyme spleen tyrosine kinase (SYK), which plays a crucial role in immune cell signaling and activation.
作用机制
TAK-659 is a selective inhibitor of N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, which is a non-receptor tyrosine kinase that is involved in immune cell signaling and activation. N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide is activated by various receptors, including the B cell receptor, T cell receptor, and Fc receptors. Once activated, N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide phosphorylates downstream signaling molecules, leading to immune cell activation and inflammation. TAK-659 inhibits the activation of N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, thereby blocking immune cell activation and inflammation.
Biochemical and Physiological Effects
TAK-659 has been shown to inhibit B cell receptor signaling and activation, leading to decreased B cell proliferation and antibody production. It has also been shown to inhibit the migration and invasion of cancer cells, leading to decreased tumor growth and metastasis. In preclinical studies, TAK-659 has been shown to reduce inflammation in animal models of asthma and rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of TAK-659 is its selectivity for N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, which reduces the likelihood of off-target effects. Additionally, TAK-659 has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of TAK-659 is its low solubility in water, which can make it difficult to administer in some experimental settings.
未来方向
For the study of TAK-659 include further preclinical and clinical studies to evaluate its efficacy and safety in various diseases. Additionally, studies to optimize the synthesis and formulation of TAK-659 may lead to improved pharmacokinetic properties and increased solubility. Finally, studies to identify biomarkers of response to TAK-659 may help to identify patients who are most likely to benefit from treatment with this inhibitor.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor that has been studied for its potential therapeutic use in various diseases. Its selectivity for N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide and good pharmacokinetic properties make it an attractive candidate for further study. Future research will help to determine the full potential of TAK-659 as a therapeutic agent.
合成方法
The synthesis of TAK-659 involves the reaction of 2-chlorobenzoyl chloride with morpholine followed by the reaction of the resulting intermediate with 4-(hydroxymethyl)benzonitrile. The final product is obtained after purification through column chromatography. The yield of the synthesis is reported to be 60-70%.
科学研究应用
TAK-659 has been studied extensively for its potential therapeutic use in various diseases, including autoimmune diseases, cancer, and inflammatory disorders. It has been shown to inhibit B cell receptor signaling and activation, which is important in the development and progression of autoimmune diseases. TAK-659 has also been shown to inhibit tumor growth and metastasis in preclinical studies, making it a promising candidate for cancer therapy. Additionally, TAK-659 has been studied for its potential use in the treatment of inflammatory disorders such as asthma and rheumatoid arthritis.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-3-1-2-4-17(16)20-18(22)15-7-5-14(6-8-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAJPHHFLMKMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-fluorophenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5853642.png)


![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)

![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)



![N-(4-ethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5853712.png)



